
(2-Bromo-5-methoxyphenyl)methanamine: A
Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(2-Bromo-5-

methoxyphenyl)methanamine

Cat. No.: B1593238 Get Quote

Abstract
(2-Bromo-5-methoxyphenyl)methanamine, also known as 2-bromo-5-methoxybenzylamine,

is a bifunctional organic compound of significant interest to the pharmaceutical and chemical

research sectors. Its structure, featuring a nucleophilic primary amine and a versatile aryl

bromide, positions it as a strategic starting material for the synthesis of complex molecular

architectures. The methoxy substituent further modulates the electronic properties of the

aromatic ring, influencing its reactivity. This guide provides a comprehensive technical overview

of the compound's properties, synthesis, and reactivity, with a focus on its application in

modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions.

Detailed experimental insights and protocols are provided to serve as a practical resource for

researchers, chemists, and professionals engaged in drug discovery and development.

Core Chemical Identity and Properties
A foundational understanding of a reagent's physicochemical properties is critical for its

effective use in synthesis, including reaction setup, purification, and storage. (2-Bromo-5-
methoxyphenyl)methanamine is a substituted benzylamine derivative whose key properties

are summarized below.
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Property Data Reference(s)

CAS Number 887581-09-1 [1]

Molecular Formula C₈H₁₀BrNO [1]

Molecular Weight 216.07 g/mol [1]

IUPAC Name
(2-bromo-5-

methoxyphenyl)methanamine
[1]

Appearance
White powder (as per a

specific synthesis)
[2]

pKa (Predicted)
~9.5 (amine), indicative of

typical benzylamine basicity

Solubility

Soluble in common organic

solvents (e.g., THF, EtOAc,

CH₂Cl₂)

[2]

Synthesis and Provenance
While (2-Bromo-5-methoxyphenyl)methanamine is available from various commercial

chemical vendors, understanding its synthesis is crucial for scalability and cost management in

larger projects. A prevalent and reliable laboratory-scale synthesis involves the reduction of the

corresponding benzonitrile.

Protocol: Synthesis via Borane-Mediated Nitrile
Reduction
This method is widely employed due to the high efficiency and chemoselectivity of borane

reagents for nitrile reduction.

Causality Behind Experimental Choices:

Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is chosen as the reducing agent. It is a

milder alternative to lithium aluminum hydride (LAH) and exhibits excellent functional group

tolerance, selectively reducing the nitrile without affecting the aryl bromide or methoxy ether.
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Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic, preventing

the quenching of the borane reagent, and effectively solubilizes both the starting material

and the reagent complex.

Quenching: The reaction is quenched carefully with water and a basic solution (e.g., sodium

carbonate) to neutralize the reaction and hydrolyze the borane-amine complex, liberating the

free amine product.[2]

Purification: Extraction with a suitable organic solvent like ethyl acetate (EtOAc) followed by

column chromatography ensures the isolation of the target compound in high purity.[2]

Step-by-Step Methodology:[2]

Inert Atmosphere: A flame-dried round-bottom flask is charged with 2-bromo-5-

methoxybenzonitrile (1.0 eq) and dry tetrahydrofuran (THF). The flask is purged with an inert

gas (e.g., Argon or Nitrogen).

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A 1.0 M solution of borane-

tetrahydrofuran complex (1.6 eq) is added slowly via syringe or dropping funnel over 30

minutes.

Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred

overnight. Progress is monitored by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting

nitrile.

Workup and Quenching: The reaction is carefully quenched by the slow, dropwise addition of

ice water, followed by a saturated aqueous solution of sodium carbonate.

Extraction: The THF is removed under reduced pressure. The remaining aqueous residue is

extracted multiple times with ethyl acetate.

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

Purification: The resulting crude product is purified by silica gel column chromatography to

yield (2-bromo-5-methoxyphenyl)methanamine.
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Trustworthiness through Validation: The identity and purity of the synthesized product must be

rigorously confirmed. Standard characterization techniques include ¹H NMR and ¹³C NMR

spectroscopy to verify the structure, and LC-MS to confirm the molecular weight ([M+H]⁺ at m/z

216.9, 219.0).[2]

Chemical Reactivity and Synthetic Utility
The synthetic versatility of (2-bromo-5-methoxyphenyl)methanamine stems from the distinct

reactivity of its two primary functional handles: the primary amine and the aryl bromide. This

allows for sequential or orthogonal functionalization, making it a valuable building block.

Transformations of the Primary Amine
The benzylamine moiety is a potent nucleophile and a key site for molecular elaboration.

N-Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl

chlorides in the presence of a base to form stable amide or sulfonamide linkages. This is

fundamental for building peptide-like structures or introducing pharmacophoric groups.

Reductive Amination: Undergoes reductive amination with aldehydes and ketones in the

presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield

secondary or tertiary amines.[3][4] This is one of the most powerful C-N bond-forming

reactions in medicinal chemistry.[3]

N-Alkylation: Can be alkylated using alkyl halides, though this method can sometimes lead to

over-alkylation. Reductive amination is often the preferred method for controlled synthesis of

secondary amines.

Protecting Group Chemistry: The amine can be easily protected, most commonly as a tert-

butyloxycarbonyl (Boc) carbamate, to mask its nucleophilicity during subsequent

transformations on the aromatic ring.

Caption: Key synthetic transformations of the primary amine functionality.

Transformations of the Aryl Bromide
The C(sp²)-Br bond is an exceptionally powerful functional handle for constructing C-C and C-

heteroatom bonds via palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the

aryl bromide with an organoboron reagent (boronic acid or ester).[5][6][7] It is a robust and

widely used method for synthesizing biaryl scaffolds, which are prevalent in pharmaceuticals.

[7]

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide

with a primary or secondary amine.[8][9][10] This provides a direct route to complex

diarylamines or N-aryl heterocycles, which are important structures in medicinal chemistry.

[11]

Sonogashira Coupling: The coupling with a terminal alkyne provides access to aryl alkynes,

which are versatile intermediates for further transformations or can be target structures

themselves.

Heck Coupling: Reaction with an alkene allows for the formation of substituted styrenyl

derivatives.

Caption: Major palladium-catalyzed cross-coupling reactions of the aryl bromide.

Strategic Application in Drug Discovery
The true power of (2-bromo-5-methoxyphenyl)methanamine in a drug discovery context lies

in the orthogonal nature of its functional groups. A researcher can first modify the amine (e.g.,

via acylation or reductive amination) and then, in a subsequent step, use the aryl bromide as a

handle for a cross-coupling reaction. This modular "build-and-couple" strategy allows for the

rapid generation of diverse chemical libraries from a single, advanced intermediate. This

approach is invaluable for structure-activity relationship (SAR) studies, where systematic

modifications are made to a molecular scaffold to optimize biological activity and

pharmacokinetic properties. The 5-methoxy group also provides a potential site for metabolic

modification in vivo, a factor to be considered in drug design.

Safety and Handling
As with all laboratory chemicals, (2-bromo-5-methoxyphenyl)methanamine should be

handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant

gloves, and a lab coat.

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of

any potential vapors.

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] If eye

contact occurs, rinse cautiously with water for several minutes.[12] In case of inhalation,

move to fresh air.[12]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents.

It is imperative to consult the material's specific Safety Data Sheet (SDS) before use for

complete hazard and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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